molecular formula C7HBrCl3N3 B13697675 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine

7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine

Cat. No.: B13697675
M. Wt: 313.4 g/mol
InChI Key: BXLPYXWSWSPXLA-UHFFFAOYSA-N
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Description

7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine is a heterocyclic compound characterized by its pyrido[2,3-b]pyrazine core, substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,6-trichloropyridine with bromine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2,3,6-Trichloropyridine: Shares the pyridine core but lacks the pyrazine ring.

    7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine: Similar structure but with fewer chlorine atoms.

    2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Contains different halogen substitutions.

Uniqueness: 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7HBrCl3N3

Molecular Weight

313.4 g/mol

IUPAC Name

7-bromo-2,3,6-trichloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7HBrCl3N3/c8-2-1-3-7(13-4(2)9)14-6(11)5(10)12-3/h1H

InChI Key

BXLPYXWSWSPXLA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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